molecular formula C16H11N3O4S B11681399 N-(2-nitrophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide

N-(2-nitrophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide

Cat. No.: B11681399
M. Wt: 341.3 g/mol
InChI Key: DAHLTWROPNUAFI-MSUUIHNZSA-N
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Description

N-(2-Nitrophenyl)-N’-[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a benzothiophene moiety, and an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-N’-[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]acetohydrazide typically involves the following steps:

    Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step involves nitration reactions, often using nitric acid or a nitrating mixture.

    Formation of the Acetohydrazide Linkage: This is typically done by reacting the intermediate compounds with hydrazine derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzothiophene moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-nitrophenyl)-N’-[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]acetohydrazide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl and benzothiophene groups are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    N-(2-Nitrophenyl)hydrazinecarboxamide: Shares the nitrophenyl and hydrazine moieties.

    3-Oxo-2,3-dihydro-1-benzothiophene derivatives: Similar benzothiophene core structure.

Uniqueness: N-(2-Nitrophenyl)-N’-[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11N3O4S

Molecular Weight

341.3 g/mol

IUPAC Name

N-(2-nitrophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide

InChI

InChI=1S/C16H11N3O4S/c1-10(20)18(12-7-3-4-8-13(12)19(22)23)17-16-15(21)11-6-2-5-9-14(11)24-16/h2-9H,1H3/b17-16-

InChI Key

DAHLTWROPNUAFI-MSUUIHNZSA-N

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1[N+](=O)[O-])/N=C\2/C(=O)C3=CC=CC=C3S2

Canonical SMILES

CC(=O)N(C1=CC=CC=C1[N+](=O)[O-])N=C2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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